BenchChemオンラインストアへようこそ!

1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)

asymmetric synthesis chiral building block enantiomeric excess

The compound 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) (CAS 736107‑60‑1, synonymous with (4aS,7aS)-octahydro‑1H‑cyclopenta[b]pyridine) is a saturated bicyclic amine featuring a cis‑fused cyclopentane‑piperidine framework [REFS‑1]. With molecular formula C₈H₁₅N, a molecular weight of 125.21 g mol⁻¹, and a predicted pKa of 11.75 ± 0.20, this secondary amine exhibits a well‑defined stereochemical profile that renders it a useful chiral building block in medicinal chemistry [REFS‑2].

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13796808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCCNC2C1
InChIInChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m0/s1
InChIKeyCJNWCWVQGCSQRA-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) – Bicyclic Amine Scaffold Selection for Enantioselective Synthesis


The compound 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) (CAS 736107‑60‑1, synonymous with (4aS,7aS)-octahydro‑1H‑cyclopenta[b]pyridine) is a saturated bicyclic amine featuring a cis‑fused cyclopentane‑piperidine framework [REFS‑1]. With molecular formula C₈H₁₅N, a molecular weight of 125.21 g mol⁻¹, and a predicted pKa of 11.75 ± 0.20, this secondary amine exhibits a well‑defined stereochemical profile that renders it a useful chiral building block in medicinal chemistry [REFS‑2]. It serves as the core scaffold for conformationally restricted GABA analogues and other bioactive molecules, where the relative orientation of the bridgehead hydrogens critically influences three‑dimensional shape [REFS‑3].

Why Generic Substitution of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) Is Not Advisable


Although the octahydro‑1H‑cyclopenta[b]pyridine scaffold exists in both cis‑ and trans‑fused diastereomeric forms, their physicochemical and biological properties are not interchangeable. The (4aS‑cis) isomer presents a distinct spatial arrangement that directly impacts receptor‑ligand complementarity, as evidenced by the fact that the enantiomeric (4aR,7aR) isomer (CAS 725680‑86‑4) and the trans‑isomer (CAS 39494‑05‑8) yield different biological readouts [REFS‑1]. Moreover, the racemic mixture lacks the stereochemical definition required for asymmetric synthesis campaigns that demand high enantiomeric excess (ee) [REFS‑2]. Procurement of the undefined isomer mixture therefore compromises reproducibility in structure‑activity relationship (SAR) studies and can lead to misleading potency or selectivity conclusions.

Quantitative Evidence for Selecting 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) Over Its Closest Analogs


Enantiomeric Purity vs. Racemic Mixture – 99 % ee Achieved by Asymmetric Synthesis

The (4aS‑cis) enantiomer can be obtained in ≥99 % ee via the dynamic kinetic resolution aza‑Cope rearrangement methodology reported by Ito et al., whereas the racemic mixture (CAS 51501‑54‑3) inherently possesses 0 % ee [REFS‑1]. This synthetic route delivers the target compound exclusively as the cis stereoisomer, in contrast to the decahydroquinoline series, which yields a mixture of cis and trans isomers under identical conditions [REFS‑1].

asymmetric synthesis chiral building block enantiomeric excess

Conformational Restriction Quantified by 3D Shape Descriptor vs. Piperidine

Melnykov et al. determined that the octahydro‑1H‑cyclopenta[b]pyridine scaffold bearing the (4aS,7aR) ring junction (derived from the (4aS‑cis) parent) can be considered “truly three‑dimensional,” a descriptor that distinguishes it from the essentially planar piperidine ring (RMSD from planarity <0.1 Å) [REFS‑1]. This three‑dimensional character was assessed by X‑ray crystallography of the derived GABA analogue rel‑(4aS,6R,7aR)‑octahydro‑1H‑cyclopenta[b]pyridine‑6‑carboxylic acid [REFS‑1].

conformational restriction scaffold geometry GABA analogue

Synthetic Accessibility – Exclusive Cis Formation vs. Cis/Trans Mixtures in Decahydroquinolines

Under the identical aza‑Cope rearrangement conditions, Ito et al. obtained cis‑octahydrocyclopenta[b]pyridine exclusively as the cis diastereomer, whereas the homologous decahydroquinoline was isolated as a mixture of cis and trans isomers [REFS‑1]. This diastereomeric purity simplifies downstream purification and eliminates the need for chiral chromatographic separation.

diastereoselectivity synthetic efficiency aza‑Cope rearrangement

Physicochemical Baseline – Predicted pKa and LogP Differentiate from Simple Secondary Amines

The predicted pKa of 11.75 ± 0.20 for (4aS‑cis)‑octahydro‑1H‑cyclopenta[b]pyridine is moderately higher than that of piperidine (pKa = 11.22) [REFS‑1][REFS‑2]. Additionally, the XLogP3 of 1.5 is identical for both cis and trans isomers, indicating that the ring fusion geometry does not alter overall lipophilicity, but the small increase in basicity may influence protonation state at physiological pH [REFS‑3].

basicity lipophilicity physicochemical properties

Optimal Application Scenarios for 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)


Enantioselective Construction of Conformationally Restricted GABA Analogues

The (4aS‑cis) scaffold serves as the direct precursor to rel‑(4aS,6R,7aR)‑octahydro‑1H‑cyclopenta[b]pyridine‑6‑carboxylic acid, a bicyclic GABA analogue. Researchers can leverage the 99 % ee achievable via aza‑Cope chemistry to generate enantioenriched libraries for central nervous system target screening [REFS‑1][REFS‑2].

Chiral Building Block for Alkaloid Natural Product Synthesis

Angularly substituted 1‑azabicyclic systems are prevalent in alkaloid natural products. The exclusive cis selectivity and high ee of the (4aS‑cis) isomer make it a strategic intermediate for the total synthesis of such natural products, where the cis ring junction is a conserved motif [REFS‑1].

Scaffold‑Hopping in GPCR or Ion Channel Ligand Optimization

The “truly three‑dimensional” character of the octahydro‑1H‑cyclopenta[b]pyridine scaffold, validated by X‑ray crystallography, supports its use as a piperidine isostere in medicinal chemistry programs. Teams seeking to improve receptor subtype selectivity can replace planar piperidine with this shape‑defined bicyclic amine to explore novel vector alignments [REFS‑2].

Quote Request

Request a Quote for 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.